molecular formula C14H14O2 B185163 Naphthalen-2-yl 2-methylpropanoate CAS No. 33617-65-1

Naphthalen-2-yl 2-methylpropanoate

Cat. No.: B185163
CAS No.: 33617-65-1
M. Wt: 214.26 g/mol
InChI Key: RVFNBABJYWYXFR-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-methylpropanoate is an ester derivative where 2-methylpropanoic acid (isobutyric acid) is esterified with naphthalen-2-ol. Structurally, it features a naphthalene ring system substituted at the 2-position with an ester group, which confers distinct physicochemical properties compared to carboxylic acid or amide analogs.

Properties

CAS No.

33617-65-1

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

naphthalen-2-yl 2-methylpropanoate

InChI

InChI=1S/C14H14O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3

InChI Key

RVFNBABJYWYXFR-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(C)C(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-(Naphthalen-2-yl)propanoate

This compound (CAS 57421-64-4) shares the naphthalen-2-yl backbone but differs in the ester group, where a methyl group replaces the 2-methylpropanoate moiety. Its molecular formula (C₁₄H₁₄O₂) and weight (214.26 g/mol) are slightly lower than those of Naphthalen-2-yl 2-methylpropanoate (estimated molecular formula: C₁₇H₁₈O₂; molecular weight: ~254.3 g/mol). This methyl ester is described as a lab reagent, though its production is discontinued .

Naproxen [(+)-2-(6-Methoxy-2-naphthyl)propionic Acid]

Naproxen (C₁₄H₁₄O₃; 230.26 g/mol) is a nonsteroidal anti-inflammatory drug (NSAID) with a carboxylic acid group instead of an ester. The 6-methoxy substitution on the naphthalene ring enhances its biological activity. Its water solubility is low (15.9 mg/L at 25°C), typical of hydrophobic NSAIDs .

Morpholine Derivative of Naproxen

The title compound in replaces Naproxen’s carboxylic acid with a morpholine-substituted ketone (C₁₈H₂₀O₃N).

N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

This amide derivative of Naproxen (C₂₇H₂₅NO₂; ~395.5 g/mol) replaces the acid with a diphenylethylamide group, increasing molecular weight and lipophilicity. Such derivatives are often explored for prolonged drug release or targeted delivery .

Physicochemical Properties

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Water Solubility (25°C) Key Applications/Notes
This compound* C₁₇H₁₈O₂ ~254.3 Ester Not reported Probable prodrug; ester hydrolysis may release active acid
Methyl 2-(naphthalen-2-yl)propanoate C₁₄H₁₄O₂ 214.26 Ester Not reported Lab reagent (discontinued)
Naproxen C₁₄H₁₄O₃ 230.26 Carboxylic acid 15.9 mg/L NSAID; anti-inflammatory
Naproxen morpholine derivative C₁₈H₂₀O₃N 307.36 Ketone/morpholine Not reported Enhanced bioavailability research
N-(2,2-Diphenylethyl)-propanamide C₂₇H₂₅NO₂ ~395.5 Amide Not reported Drug delivery studies

*Estimated based on structural similarity to methyl ester analogs.

Key Observations:

  • Functional Group Impact: Esterification (vs. carboxylic acid or amide) typically increases lipophilicity, enhancing cell membrane permeability but reducing water solubility.
  • Substituent Effects : Methoxy groups (e.g., in Naproxen) improve pharmacological activity by modulating electron density and steric effects on the naphthalene ring .

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